Cas no 2648937-42-0 ((2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

2648937-42-0 structure
Nome del prodotto:(2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
(2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
- (2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
- EN300-1500236
- 2648937-42-0
-
- Inchi: 1S/C27H32N2O6/c30-15-24(26(32)33)29-25(31)13-18(17-7-1-2-8-17)14-28-27(34)35-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24,30H,1-2,7-8,13-16H2,(H,28,34)(H,29,31)(H,32,33)/t18?,24-/m0/s1
- Chiave InChI: JWEONFBEKPSGEX-LUTIACGYSA-N
- Sorrisi: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NCC(CC(N[C@H](C(=O)O)CO)=O)C1CCCC1)=O
Proprietà calcolate
- Massa esatta: 480.22603674g/mol
- Massa monoisotopica: 480.22603674g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 11
- Complessità: 717
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125Ų
- XLogP3: 3.7
(2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1500236-500mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 500mg |
$2635.0 | 2023-09-27 | ||
Enamine | EN300-1500236-5000mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 5000mg |
$7961.0 | 2023-09-27 | ||
Enamine | EN300-1500236-100mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 100mg |
$2415.0 | 2023-09-27 | ||
Enamine | EN300-1500236-250mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 250mg |
$2525.0 | 2023-09-27 | ||
Enamine | EN300-1500236-50mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 50mg |
$2306.0 | 2023-09-27 | ||
Enamine | EN300-1500236-1.0g |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1500236-2500mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 2500mg |
$5380.0 | 2023-09-27 | ||
Enamine | EN300-1500236-1000mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 1000mg |
$2745.0 | 2023-09-27 | ||
Enamine | EN300-1500236-10000mg |
(2S)-2-[3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid |
2648937-42-0 | 10000mg |
$11805.0 | 2023-09-27 |
(2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Letteratura correlata
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
2648937-42-0 ((2S)-2-3-cyclopentyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid) Prodotti correlati
- 5711-59-1(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 832747-59-8(3-Vinyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido1,2-apyrimidin-4-one)
- 1291863-92-7(N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 1339574-53-6(2-(cyclopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanamide)
- 400077-09-0(1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 2-methyl phthalate)
- 896366-62-4(N-(4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137899-14-8(8-(tert-butoxy)carbonyl-3-(methoxycarbonyl)-8-azabicyclo3.2.1octane-3-carboxylic acid)
- 2228989-95-3(2-amino-3-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 2228503-24-8(5-(5-chloro-2-fluoropyridin-3-yl)-1,2-oxazol-4-amine)
- 1344306-36-0(1-(4-methoxyphenyl)-3-methylcyclopentan-1-ol)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
